molecular formula C12H19NO2 B8311484 2-[(2-Methoxyethyl)amino]-1-phenylpropanol

2-[(2-Methoxyethyl)amino]-1-phenylpropanol

Cat. No. B8311484
M. Wt: 209.28 g/mol
InChI Key: XUEMZAMSWBKMTC-UHFFFAOYSA-N
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Patent
US04803200

Procedure details

2-[(2-Methoxyethyl)amino]-1-phenyl-1-propanone hydrochloride as prepared in Preparation 5 is converted to the free base by mixing it with methylene chloride and a dilute basic aqueous solution, e.g., sodium hydroxide, separating the organic layer and evaporating the solvent. The residue, the free base is then reduced with sodium borohydride in ethanol to give the title compound which is then isolated by conventional means.
Name
2-[(2-Methoxyethyl)amino]-1-phenyl-1-propanone hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][CH2:4][CH2:5][NH:6][CH:7]([CH3:16])[C:8]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=[O:9]>C(Cl)Cl>[CH3:2][O:3][CH2:4][CH2:5][NH:6][CH:7]([CH3:16])[CH:8]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[OH:9] |f:0.1|

Inputs

Step One
Name
2-[(2-Methoxyethyl)amino]-1-phenyl-1-propanone hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.COCCNC(C(=O)C1=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a dilute basic aqueous solution, e.g., sodium hydroxide, separating the organic layer
CUSTOM
Type
CUSTOM
Details
evaporating the solvent

Outcomes

Product
Name
Type
product
Smiles
COCCNC(C(O)C1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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